1-((3,4-Difluorophenyl)thio)pentan-2-one
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Overview
Description
1-((3,4-Difluorophenyl)thio)pentan-2-one is an organic compound with the molecular formula C11H12F2OS It is characterized by the presence of a difluorophenyl group attached to a thioether linkage, which is further connected to a pentanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3,4-Difluorophenyl)thio)pentan-2-one typically involves the reaction of 3,4-difluorothiophenol with 2-pentanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-((3,4-Difluorophenyl)thio)pentan-2-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pentanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Electrophilic reagents such as halogens, nitrating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated, nitrated derivatives
Scientific Research Applications
1-((3,4-Difluorophenyl)thio)pentan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-((3,4-Difluorophenyl)thio)pentan-2-one involves its interaction with specific molecular targets. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thioether linkage can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-((3,4-Dichlorophenyl)thio)pentan-2-one
- 1-((3,4-Dimethylphenyl)thio)pentan-2-one
- 1-((3,4-Difluorophenyl)thio)butan-2-one
Uniqueness
1-((3,4-Difluorophenyl)thio)pentan-2-one is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing molecules with specific reactivity and biological activity.
Properties
Molecular Formula |
C11H12F2OS |
---|---|
Molecular Weight |
230.28 g/mol |
IUPAC Name |
1-(3,4-difluorophenyl)sulfanylpentan-2-one |
InChI |
InChI=1S/C11H12F2OS/c1-2-3-8(14)7-15-9-4-5-10(12)11(13)6-9/h4-6H,2-3,7H2,1H3 |
InChI Key |
XEQAQHYNFUPWPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CSC1=CC(=C(C=C1)F)F |
Origin of Product |
United States |
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